

# Physicochemical Properties of Sodium Undecanoate Micelles: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Sodium undecanoate

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This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium undecanoate** micelles. **Sodium undecanoate**, an anionic surfactant, self-assembles in aqueous solutions to form thermodynamically stable aggregates known as micelles. Understanding the formation, structure, and behavior of these micelles is critical for various applications, including drug delivery, solubilization of poorly soluble compounds, and in the formulation of personal care products. This document details the critical micelle concentration (CMC), aggregation number, micellar size and shape, and the thermodynamics of micellization, supported by detailed experimental protocols and data presented for comparative analysis.

## Core Physicochemical Properties

The behavior of **sodium undecanoate** in solution is characterized by several key parameters that dictate its performance as a surfactant. These properties are influenced by factors such as temperature, concentration, and the ionic strength of the medium.

## Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles begin to form.<sup>[1]</sup> Below the CMC, surfactant molecules exist predominantly as monomers in the solution.<sup>[1]</sup> The formation

of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains of the surfactant and water molecules.[2] For sodium 10-undecenoate, a closely related analogue, the CMC has been reported to be approximately  $0.006 \pm 0.003 \text{ mol kg}^{-1}$ . [3]

Table 1: Critical Micelle Concentration (CMC) of **Sodium Undecanoate** and Related Surfactants

Surfactant	CMC (mM)	Temperature (°C)	Method	Reference
Sodium 10-undecenoate	~6	Not Specified	Not Specified	[3]
Sodium 10-undecenyl sulfate (SUS)	26	Not Specified	Not Specified	
Sodium 10-undecenyl leucinate (SUL)	16	Not Specified	Not Specified	
Sodium Dodecyl Sulfate (SDS)	8.3	25	Multiple	

Note: Data for **sodium undecanoate** is often inferred from its unsaturated analogue, sodium 10-undecenoate, due to their structural similarity.

## Aggregation Number (N<sub>agg</sub>)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the surfactant's molecular structure, as well as solution conditions like temperature and ionic strength. For poly(sodium 10-undecenoate), the aggregation number has been determined to be  $42 \pm 2$  effective monomer units. It is important to note that the aggregation number can increase with increasing surfactant concentration or the addition of salt.

Table 2: Aggregation Number of **Sodium Undecanoate** Micelles and Related Surfactants

Surfactant	Aggregation Number (N_agg)	Method	Reference
Poly(sodium 10-undecenoate)	42 ± 2	Not Specified	
Sodium Dodecyl Sulfate (SDS)	~70	Multiple	

## Micellar Size and Shape

The size and shape of micelles are dynamic properties that depend on the surfactant's molecular geometry and the surrounding solution conditions. **Sodium undecanoate** micelles are generally considered to be approximately spherical. However, other shapes such as ellipsoids, cylinders, and bilayers are also possible, particularly at higher surfactant concentrations or in the presence of additives. The size of these micelles is typically in the nanometer range. Dynamic light scattering (DLS) is a common technique used to determine the hydrodynamic diameter of micelles.

## Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy ( $\Delta G_{mic}$ ), enthalpy ( $\Delta H_{mic}$ ), and entropy ( $\Delta S_{mic}$ ). Micellization is a spontaneous process, indicated by a negative Gibbs free energy of micellization.

The primary driving force for micellization is the increase in entropy of the system, a phenomenon known as the hydrophobic effect. When surfactant monomers are dispersed in water, the water molecules form ordered "cages" around the hydrophobic tails. The formation of micelles releases these water molecules, leading to a significant increase in the overall entropy of the system.

The enthalpy of micellization can be endothermic or exothermic depending on the temperature. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven at higher temperatures.

Table 3: Thermodynamic Parameters of Micellization (General Trends for Anionic Surfactants)

Thermodynamic Parameter	Sign/Value	Driving Force
$\Delta G_{\text{mic}}$ (Gibbs Free Energy)	Negative	Spontaneity of micellization
$\Delta H_{\text{mic}}$ (Enthalpy)	Can be positive or negative	Heat absorbed or released during micellization
$\Delta S_{\text{mic}}$ (Entropy)	Positive	Increase in disorder, primarily from the release of water molecules

## Experimental Protocols

Accurate determination of the physicochemical properties of micelles requires precise experimental techniques. The following sections detail the methodologies for key experiments.

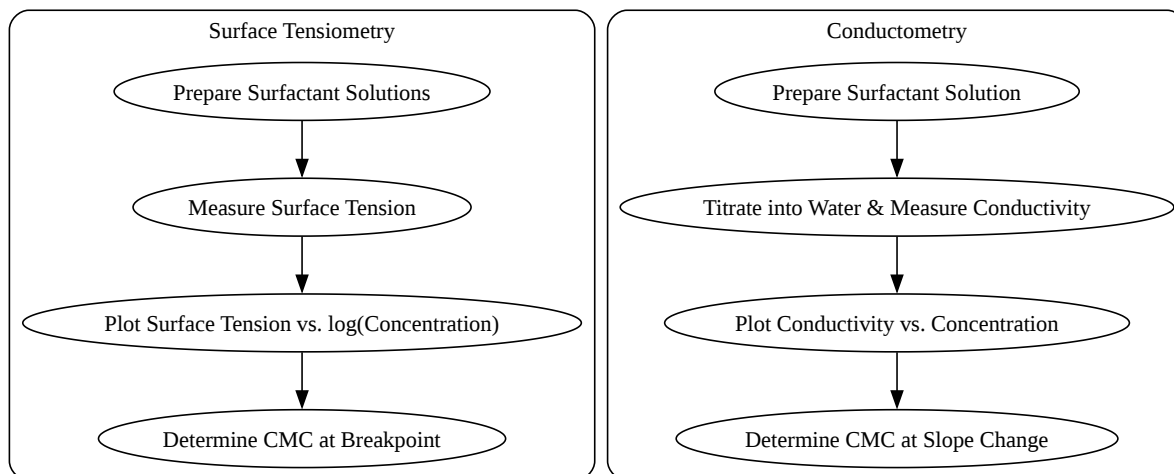
### Determination of Critical Micelle Concentration (CMC)

#### 2.1.1. Surface Tensiometry

- Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
- Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
- Procedure:
  - Prepare a series of aqueous solutions of **sodium undecanoate** with varying concentrations, spanning a range below and above the expected CMC.
  - Measure the surface tension of each solution at a constant temperature.
  - Plot the surface tension as a function of the logarithm of the surfactant concentration.
  - The CMC is determined from the point of intersection of the two linear portions of the plot.

#### 2.1.2. Conductometry

- Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.
- Apparatus: Conductivity meter and a conductivity cell.
- Procedure:
  - Prepare a stock solution of **sodium undecanoate**.
  - Place a known volume of deionized water in a beaker with the conductivity cell and measure the initial conductivity.
  - Titrate the water with the stock solution of the surfactant, measuring the conductivity after each addition and ensuring temperature equilibrium.
  - Plot the specific conductivity versus the surfactant concentration.
  - The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.



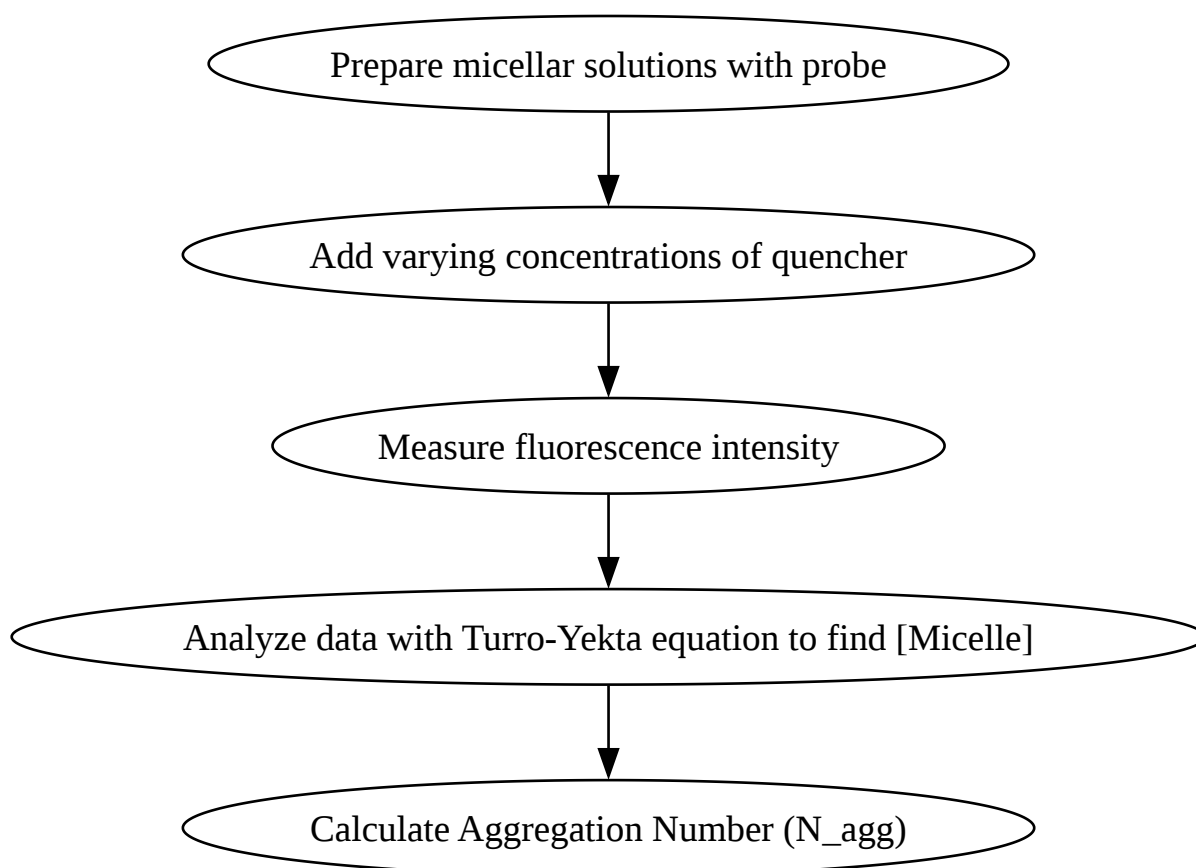
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## Determination of Aggregation Number (N<sub>agg</sub>)

### 2.2.1. Steady-State Fluorescence Quenching

- Principle: This method involves the use of a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.
- Apparatus: Fluorometer.
- Procedure:
  - Prepare a series of **sodium undecanoate** solutions above the CMC containing a constant concentration of the fluorescent probe.
  - Add varying concentrations of the quencher to these solutions.

- Measure the steady-state fluorescence intensity of the probe at each quencher concentration.
- The data is analyzed using the Turro-Yekta equation to determine the micelle concentration.
- The aggregation number is then calculated using the equation:  $N_{agg} = (C_{total} - CMC) / [Micelle]$ , where  $C_{total}$  is the total surfactant concentration and  $[Micelle]$  is the determined micelle concentration.



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## Determination of Micellar Size

### 2.3.1. Dynamic Light Scattering (DLS)

- Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The rate of these fluctuations

is related to the diffusion coefficient of the micelles, which can then be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

- Apparatus: Dynamic Light Scattering instrument.
- Procedure:
  - Prepare a dust-free solution of **sodium undecanoate** at a concentration above the CMC.
  - Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
  - The instrument's software will measure the correlation function of the scattered light intensity and calculate the diffusion coefficient and hydrodynamic diameter.

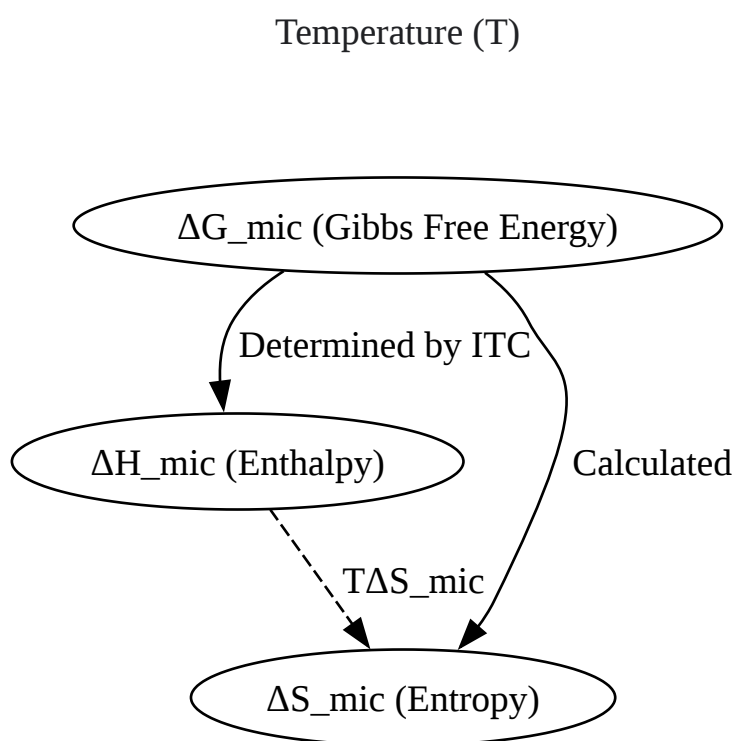
## Determination of Thermodynamic Parameters of Micellization

### 2.4.1. Isothermal Titration Calorimetry (ITC)

- Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. By titrating a concentrated surfactant solution into water, the enthalpy of micellization ( $\Delta H_{mic}$ ) can be determined from the heat evolved or absorbed. The CMC can also be determined from the inflection point of the titration curve.
- Apparatus: Isothermal Titration Calorimeter.
- Procedure:
  - Fill the sample cell with deionized water and the injection syringe with a concentrated solution of **sodium undecanoate**.
  - Perform a series of small injections of the surfactant solution into the water while monitoring the heat change.
  - The resulting thermogram will show a characteristic sigmoidal curve.



- The enthalpy of micellization is determined from the difference in the heat of dilution before and after the CMC. The CMC is the concentration at the midpoint of the transition.
- The Gibbs free energy of micellization can be calculated from the CMC using the equation:  $\Delta G_{\text{mic}} = RT \ln(\text{CMC})$ , where R is the gas constant and T is the absolute temperature.
- The entropy of micellization can then be calculated using the Gibbs-Helmholtz equation:  $\Delta G_{\text{mic}} = \Delta H_{\text{mic}} - T\Delta S_{\text{mic}}$ .



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## Conclusion

The physicochemical properties of **sodium undecanoate** micelles are fundamental to their application in various scientific and industrial fields. This guide has provided a detailed overview of the critical micelle concentration, aggregation number, micellar size and shape, and the thermodynamic principles governing micellization. The experimental protocols outlined offer a practical framework for the characterization of these properties. While specific data for **sodium undecanoate** can be limited, the close relationship with sodium 10-undecenoate

provides a reliable basis for understanding its behavior. Further research focusing on the direct characterization of **sodium undecanoate** micelles under a range of conditions will continue to enhance their application in advanced formulations and drug delivery systems.

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